molecular formula C29H48O B101258 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol CAS No. 19456-83-8

4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol

Cat. No.: B101258
CAS No.: 19456-83-8
M. Wt: 412.7 g/mol
InChI Key: OGQJUYXFIOFTMA-PBJLWWPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol can be synthesized from lanosterol through a series of oxidative reactions. The process involves the removal of the 14alpha-methyl group of lanosterol in the form of formate, converting it to 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol . This reaction is catalyzed by the enzyme sterol 14alpha-demethylase, which requires NADPH as a cofactor .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using genetically engineered yeast strains. These strains are designed to overexpress the necessary enzymes for the biosynthesis of this compound from simpler sterol precursors .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol involves its conversion to ergosterol or cholesterol through a series of enzymatic reactions. The key enzyme, sterol 14alpha-demethylase, catalyzes the removal of the 14alpha-methyl group, facilitating the formation of the final sterol products. This process is crucial for maintaining the integrity and functionality of cell membranes in fungi and animals.

Comparison with Similar Compounds

Similar Compounds

    Lanosterol: A precursor in the biosynthesis of 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol.

    Ergosterol: The final product in the biosynthesis pathway involving this compound.

    Cholesterol: Another final product in the biosynthesis pathway, essential for animal cell membranes.

Uniqueness

This compound is unique due to its specific role as an intermediate in both ergosterol and cholesterol biosynthesis. Its ability to undergo various chemical reactions and its involvement in critical biological pathways make it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQJUYXFIOFTMA-PBJLWWPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941201
Record name 4,4-Dimethylcholesta-8,14-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19456-83-8
Record name 4,4-Dimethyl-5α-cholesta-8,14-dien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19456-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethylcholesta-8,14-dien-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019456838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethylcholesta-8,14-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
Reactant of Route 2
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
Reactant of Route 3
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
Reactant of Route 4
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
Reactant of Route 5
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
Reactant of Route 6
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.